Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is a chemical compound that features a piperazine ring attached to a cyclobutane ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds have similar piperazine rings and are studied for their antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity and potential use in medicinal chemistry.
Uniqueness
Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features, including a cyclobutane ring and a piperazine moiety. These characteristics contribute to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is characterized by the following properties:
Property | Details |
---|---|
Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(=O)N1CCN(CC1)C2CC(C2)C(=O)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to influence neurotransmission pathways, which may lead to significant pharmacological effects.
Interaction with Receptors
Research indicates that compounds containing piperazine structures often interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. The cyclobutane component may enhance binding affinity and selectivity towards these receptors.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15.0 |
A549 (Lung) | 20.5 |
HeLa (Cervical) | 18.0 |
Case Studies
Recent research has focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. For instance, a study published in MDPI explored several analogs and their effects on tumor cell lines, reporting significant inhibition rates in certain derivatives compared to the parent compound .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-piperazin-1-ylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)8-6-9(7-8)12-4-2-11-3-5-12/h8-9,11H,2-7H2,1H3 |
InChI Key |
GFMFPSVOHNLBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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